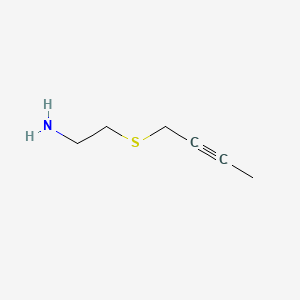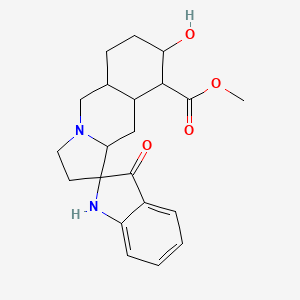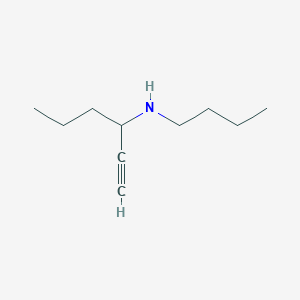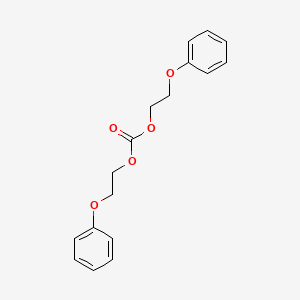
bis(2-phenoxyethyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-phenoxyethyl) carbonate is an organic compound with the molecular formula C17H18O5. It is a linear carbonate ester derived from phenoxyethanol. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various fields, including polymer chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(2-phenoxyethyl) carbonate can be synthesized through the reaction of phenol with ethylene carbonate in the presence of a catalyst. The reaction is typically carried out under solventless and heterogeneously catalyzed conditions using Na-mordenite catalysts. The reaction proceeds with high selectivity towards phenoxyethanol, with this compound being a significant by-product .
Industrial Production Methods
In industrial settings, the production of this compound involves the reaction of phenol with ethylene carbonate under basic conditions. The process can be optimized to achieve high yields and selectivity by controlling the reaction temperature, catalyst concentration, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-phenoxyethyl) carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenoxyethanol and carbon dioxide.
Transesterification: It can react with alcohols to form different carbonate esters.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a base such as sodium hydroxide.
Transesterification: Requires an alcohol and a catalyst, often a strong acid or base.
Substitution: Involves nucleophiles such as amines or thiols, often under basic or acidic conditions.
Major Products Formed
Phenoxyethanol: A major product formed during hydrolysis.
Various Carbonate Esters: Formed during transesterification reactions.
Applications De Recherche Scientifique
Bis(2-phenoxyethyl) carbonate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes.
Materials Science: Employed in the development of advanced materials with specific properties.
Chemical Synthesis: Serves as an intermediate in the production of various fine chemicals.
Mécanisme D'action
The mechanism of action of bis(2-phenoxyethyl) carbonate involves its reactivity as a carbonate ester. It can undergo nucleophilic attack by various reagents, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene Carbonate: A cyclic carbonate used in similar applications.
Propylene Carbonate: Another cyclic carbonate with comparable properties.
Dimethyl Carbonate: A linear carbonate ester used as a solvent and reagent.
Uniqueness
Bis(2-phenoxyethyl) carbonate is unique due to its linear structure and the presence of phenoxy groups, which impart specific reactivity and properties. This makes it particularly useful in the synthesis of polycarbonates and other advanced materials .
Propriétés
Numéro CAS |
22855-36-3 |
|---|---|
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
bis(2-phenoxyethyl) carbonate |
InChI |
InChI=1S/C17H18O5/c18-17(21-13-11-19-15-7-3-1-4-8-15)22-14-12-20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
CGNVHKVTWSUAJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOC(=O)OCCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13761194.png)
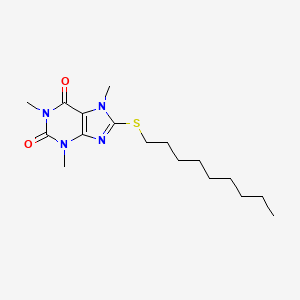
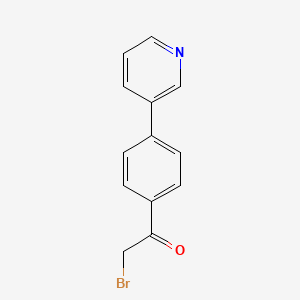
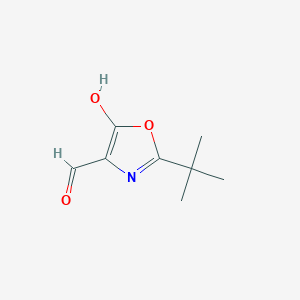
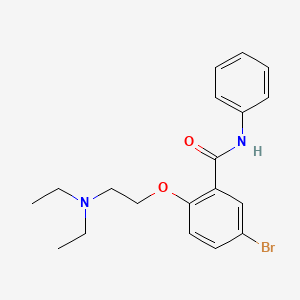


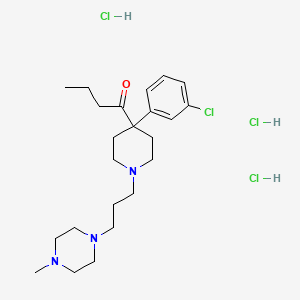
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
